![molecular formula C27H27N5O5 B610975 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide CAS No. 1164153-22-3](/img/structure/B610975.png)
3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
Potent, selective JNK3 inhibitor (IC50 values are 7 nM and 20 μM for JNK3 and p38, respectively).
SR 3576 is a JNK3 inhibitor (IC50 = 7 nM). It is selective for JNK3 over JNK1 and p38 MAP kinase (IC50s = 0.17 and >20 µM, respectively). It inhibits c-Jun phosphorylation in INS-1 cells (IC50 = 1.3 µM).
SR-3576 is a potent JNK3 inhibitor that is highly selective over p38.
Scientific Research Applications
Neurodegenerative Disease Research
SR 3576 is a potent and selective inhibitor of JNK3 (c-Jun N-terminal kinase 3), which is primarily expressed in the brain . Studies have shown that inhibition of JNK3 can be a promising strategy for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . SR 3576 has been used to prevent neurotoxin-induced mitochondrial dysfunction, thereby protecting against reactive oxygen species (ROS) generation and mitochondrial membrane potential depolarization .
Cancer Therapeutics
The compound’s ability to selectively inhibit JNK3 over other kinases makes it a valuable tool in cancer research. It has been utilized in structure-activity relationship (SAR) studies to develop inhibitors with improved potency and selectivity, which are crucial in designing targeted cancer therapies .
Cell Signaling Studies
SR 3576 may be used in cell signaling studies involving JNK3-mediated pathways . By inhibiting JNK3, researchers can explore the kinase’s role in various cellular processes and its potential as a therapeutic target in diseases where JNK3 is implicated.
Pharmacological Studies
The compound has shown good drug metabolism and pharmacokinetic (DMPK) properties, making it suitable for in vivo studies related to drug development . Its high selectivity and minimal cytotoxicity are advantageous in pharmacological profiling.
Mitochondrial Function Analysis
Inhibitors like SR 3576 are used to study mitochondrial function, particularly in the context of neurodegeneration. By inhibiting JNK3, the compound helps in understanding the mechanisms of mitochondrial-related cell death and offers a potential therapeutic approach to protect mitochondrial integrity .
Kinase Selectivity Profiling
SR 3576 has been profiled against a broad range of kinases, demonstrating high selectivity. This makes it an important tool for understanding kinase-specific functions and for the development of more selective kinase inhibitors for therapeutic use .
properties
IUPAC Name |
3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAYLZZDJGFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743977 | |
Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JNK3 Inhibitor XII | |
CAS RN |
1164153-22-3 | |
Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.